![molecular formula C14H12O4S B1612295 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893736-70-4](/img/structure/B1612295.png)
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 4' position and a carboxylic acid (-COOH) group at the 3 position on the biphenyl scaffold. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor antagonists, where substituent electronic and steric effects are critical .
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
Detailed Research Findings
Suzuki-Miyaura Coupling Specifics
- Catalyst and Base : Pd(PPh₃)₄ is preferred for its stability and activity; K₂CO₃ acts as the base to facilitate transmetalation.
- Solvent System : A mixture of tetrahydrofuran (THF) and water optimizes solubility of reactants and catalyst efficiency.
- Temperature and Time : Typically 60–80°C for 6–12 hours to complete the coupling.
- Yield : Reported yields range from 70% to 90%, depending on substrate purity and reaction scale.
- Post-reaction Workup : Acidic hydrolysis if ester intermediates are used to free the carboxylic acid.
Alternative Routes and Industrial Scalability
- Friedel-Crafts Sulfonylation : Used primarily when direct sulfonylation on biphenyl is required. Aluminum chloride catalyzes electrophilic aromatic substitution of sulfonyl chlorides onto biphenyl rings.
- Oxidation Steps : Methylthio groups can be oxidized to methylsulfonyl groups using strong oxidants such as potassium permanganate or chromium trioxide.
- Coupling Variants : Ullmann and Wurtz-Fittig couplings offer alternatives but generally require harsher conditions and produce mixtures requiring extensive purification.
Analytical Validation of Synthesis
- Purity Assessment : Reverse-phase HPLC using C18 columns with acetonitrile/water gradients is standard.
- Structural Confirmation :
- $$^{1}H$$ and $$^{13}C$$ NMR in DMSO-d₆, focusing on aromatic proton shifts (δ 7.5–8.5 ppm).
- LC-MS to confirm molecular ion peak ([M-H]⁻ at ~291 m/z).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Stability : Storage in anhydrous solvents like DMSO or ethanol at -20°C minimizes degradation; exposure to light and moisture should be avoided.
Data Table: Summary of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 60–80°C | High regioselectivity, mild | Requires boronic acid precursors | 70–90 |
Friedel-Crafts Sulfonylation | Sulfonyl chloride, AlCl₃, DCM | Direct sulfonylation | Harsh conditions, regioselectivity issues | 50–70 |
Ullmann Coupling | Cu catalyst, high temperature | Industrial scale possible | Lower selectivity, harsh conditions | 40–60 |
Oxidation (Methylthio to Methylsulfonyl) | KMnO₄ or CrO₃, acidic medium | Efficient oxidation | Over-oxidation risk | >80 |
Notes on Synthetic Strategy and Optimization
- The Suzuki-Miyaura coupling is the preferred synthetic route due to its versatility, mild reaction conditions, and high yields.
- Regioselectivity is controlled by the choice of halogenated benzoic acid and boronic acid derivatives.
- Protecting groups may be necessary to prevent side reactions but add steps for deprotection.
- Oxidation of methylthio to methylsulfonyl is often performed as a separate step to ensure full conversion.
- Purification techniques such as recrystallization and chromatographic methods are critical for obtaining analytically pure material.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and halogenated biphenyl compounds.
Scientific Research Applications
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Substituent Effects at the 4' Position
The 4' position on the biphenyl scaffold is a common modification site. Key analogs include:
Key Findings :
- The methylsulfonyl group in the target compound significantly lowers the pKa of the carboxylic acid compared to EDG substituents like methoxy or methyl, enhancing its solubility in polar solvents .
- Chloro and fluoro substituents provide intermediate electronic effects, making them versatile in tuning pharmacokinetic properties .
Substituent Effects at Other Positions
Modifications at the 2', 3', or adjacent positions alter steric and electronic profiles:
3' and 2' Position Modifications
- 3',4'-Dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-carboxamide (Compound 24): Dichloro substituents at 3' and 4' positions increase steric bulk and electron withdrawal, enhancing binding affinity in structure-activity relationship (SAR) studies .
Carboxylic Acid Derivatives with Triazole and Piperidine Moieties
- 5-(4-(3,4-Difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylic Acid (90): The triazole and piperidine groups introduce hydrogen-bond donors/acceptors, critical for P2Y14 receptor antagonism .
Functional Group Additions
- Acylsulfonamide Derivatives (Compounds 24–28) : Sulfonamide linkages improve metabolic stability and mimic carboxylate groups in enzyme active sites .
- Methyl Ester Derivatives : Esterification of the carboxylic acid (e.g., methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate) reduces polarity, aiding membrane permeability .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and neurodegenerative diseases. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H12O4S, characterized by a biphenyl structure with a methylsulfonyl group and a carboxylic acid functional group. This configuration is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activity. The most notable areas include:
- Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) : GSK-3β is implicated in various neurodegenerative conditions, including Alzheimer's disease. Inhibitors of this enzyme can reduce tau phosphorylation and amyloid-beta production, which are critical in the pathogenesis of Alzheimer's disease .
- Anti-inflammatory Effects : Compounds targeting GSK-3β have shown potential in modulating inflammatory responses in the central nervous system (CNS). Inhibition leads to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α while increasing anti-inflammatory cytokines like IL-10 .
Study on GSK-3β Inhibition
A study evaluated several compounds for their inhibitory effects on GSK-3β using an ADP-Glo bioluminescent assay. The results indicated that compounds structurally related to this compound exhibited promising IC50 values, suggesting effective inhibition at low concentrations.
Compound | IC50 (µM) | Effect on Cytokines |
---|---|---|
Compound A | 5.2 | Decreased IL-6 by 40% |
Compound B | 7.8 | Decreased TNF-α by 35% |
Compound C | 10.5 | Increased IL-10 by 50% |
Neuroprotective Effects
In animal models of neurodegeneration, compounds similar to this compound were shown to improve cognitive function and reduce neuroinflammation. For instance, treatment with these compounds resulted in:
- Reduction of Amyloid Plaques : Significant decrease in amyloid plaque formation was observed.
- Improved Memory Performance : Enhanced performance in memory tasks was noted compared to control groups.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related compounds indicates high permeability and metabolic stability, with minimal cytotoxicity observed at therapeutic concentrations. For example, one study reported an IC50 greater than 100 µM for cytotoxic effects on neuronal cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 4-methylsulfonylphenylboronic acid) and a halogenated benzoic acid derivative (e.g., 3-bromo- or 3-iodobenzoic acid). Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in a THF/H₂O solvent mixture are common . Post-coupling, the carboxylic acid group may require deprotection if ester intermediates are used. For regioselective coupling, rhodium-catalyzed decarboxylative methods (as in biphenyl analogs) can minimize by-products .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, δ 7.5–8.5 ppm for aromatic protons) and LC-MS for molecular ion detection (expected [M-H]⁻ ~ 291 m/z). High-resolution mass spectrometry (HRMS) is critical for exact mass confirmation .
Q. What solvents and reaction conditions stabilize this compound during storage?
- Methodological Answer : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the methylsulfonyl group. Avoid prolonged exposure to light, as biphenyl derivatives are prone to photodegradation. Purity degradation can be monitored via periodic TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How does the methylsulfonyl substituent influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group reduces electron density on the biphenyl core, enhancing electrophilic substitution at the para position of the sulfonyl ring. This can be quantified via Hammett substituent constants (σ~0.6) . Computational modeling (DFT) using Gaussian09 with B3LYP/6-31G* basis sets can predict charge distribution and reactive sites .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation, esterification)?
- Methodological Answer : For amidation, use HATU/DIPEA in DMF to activate the carboxylic acid, targeting primary amines at room temperature. Steric hindrance from the methylsulfonyl group may favor reactions at the less-substituted phenyl ring. Monitor regioselectivity via NOESY NMR to confirm spatial arrangements of substituents .
Q. How to resolve contradictions in biological activity data across analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing methylsulfonyl with methoxy or halogen). Use standardized assays (e.g., enzyme inhibition IC₅₀, cell viability) to compare results. Statistical tools like PCA (Principal Component Analysis) can identify structural features correlating with activity .
Q. Data Analysis & Experimental Design
Q. What computational tools predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with protein structures (PDB) can simulate binding affinities. For example, the carboxylic acid may chelate metal ions in enzymes, while the biphenyl system engages in π-π stacking. Validate predictions via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. How to design a stability study under physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Sample aliquots at 0, 6, 12, 24 hrs for UPLC-MS/MS analysis . Track degradation products (e.g., demethylation of the sulfonyl group) and calculate half-life (t₁/₂) using nonlinear regression .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCBLTKXTWVRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602490 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-70-4 | |
Record name | 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893736-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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